molecular formula C11H15N3O2 B7911664 N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide

N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide

Cat. No.: B7911664
M. Wt: 221.26 g/mol
InChI Key: JEEPJTQTKJBSJN-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide is a chemical compound with potential applications in various scientific fields. It features a tetrahydropyrrole ring substituted with a hydroxymethyl group and an isonicotinamide moiety. This compound’s unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide typically involves the following steps:

    Formation of the tetrahydropyrrole ring: This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Attachment of the isonicotinamide moiety: This can be done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Conversion of the amide group to an amine.

    Substitution: Introduction of various functional groups in place of the hydroxymethyl group.

Scientific Research Applications

N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: Shares the isonicotinamide moiety but lacks the tetrahydropyrrole ring.

    Tetrahydropyrrole derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide is unique due to its combination of a tetrahydropyrrole ring and an isonicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.

Properties

IUPAC Name

N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c15-7-10-5-9(6-13-10)14-11(16)8-1-3-12-4-2-8/h1-4,9-10,13,15H,5-7H2,(H,14,16)/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEPJTQTKJBSJN-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.